Benzothiazole, 4-methyl-2-phenyl- (9CI)
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Overview
Description
Benzothiazole, 4-methyl-2-phenyl- (9CI) is an aromatic heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by a benzene ring fused to a thiazole ring, with a methyl group at the 4th position and a phenyl group at the 2nd position. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry, material science, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzothiazole, 4-methyl-2-phenyl- (9CI) typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones. One common method is the reaction of 2-aminobenzenethiol with 4-methylbenzaldehyde under acidic conditions to form the desired benzothiazole . Another approach involves the cyclization of N-(2-halophenyl)thioamides in the presence of a base .
Industrial Production Methods: Industrial production of benzothiazoles often employs green chemistry principles, utilizing environmentally friendly reagents and conditions. For example, the use of carbon dioxide as a raw material in the cyclization process has been explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: Benzothiazole, 4-methyl-2-phenyl- (9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Halogenated or nitro-substituted benzothiazoles.
Scientific Research Applications
Benzothiazole, 4-methyl-2-phenyl- (9CI) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of Benzothiazole, 4-methyl-2-phenyl- (9CI) involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and proteins, inhibiting their activity.
Pathways Involved: By inhibiting key enzymes, the compound disrupts essential biological processes, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Benzothiazole, 4-methyl-2-phenyl- (9CI) can be compared with other benzothiazole derivatives:
Properties
Molecular Formula |
C14H11NS |
---|---|
Molecular Weight |
225.31 g/mol |
IUPAC Name |
4-methyl-2-phenyl-1,3-benzothiazole |
InChI |
InChI=1S/C14H11NS/c1-10-6-5-9-12-13(10)15-14(16-12)11-7-3-2-4-8-11/h2-9H,1H3 |
InChI Key |
LAUXSEHDCLXEPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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